molecular formula C11H15NO4S B2803662 methyl N-(4-methylphenyl)-N-(methylsulfonyl)glycinate CAS No. 591731-33-8

methyl N-(4-methylphenyl)-N-(methylsulfonyl)glycinate

Cat. No. B2803662
CAS RN: 591731-33-8
M. Wt: 257.3
InChI Key: FJNDWFRULUAVSE-UHFFFAOYSA-N
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Description

Methyl N-(4-methylphenyl)-N-(methylsulfonyl)glycinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as sulcotrione and is a herbicide used to control weeds in crops such as corn, soybeans, and cotton. It is a post-emergent herbicide that is applied after the weeds have already emerged from the soil.

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthesis of Tetrahydroisoquinolines : A study developed new synthetic equivalents based on Weinreb amide functionality for the synthesis of the 4-aryl-1,2,3,4-tetrahydroisoquinoline framework, demonstrating the utility of related compounds in the convenient synthesis of complex molecular structures (Kommidi, Balasubramaniam, & Aidhen, 2010).

  • Radiosynthesis for PET Evaluation : Compounds containing methylsulfonyl groups have been labeled with carbon-11 for PET imaging studies, highlighting their relevance in developing diagnostic tools for diseases like Alzheimer's (Kumata et al., 2015).

  • Solvation and Arylsulfonylation : The direct transformation of methyl esters of amino acids into arylsulfonamido esters showcases the role of specific solvation in enhancing reaction selectivity, illustrating the compound's utility in selective chemical synthesis (Penso et al., 2003).

Drug Metabolism Studies

  • Biocatalysis in Drug Metabolism : The application of microbial-based biocatalytic systems for producing mammalian metabolites of biaryl-bis-sulfonamide compounds has been demonstrated, facilitating the structural characterization of drug metabolites (Zmijewski et al., 2006).

Polymer Science and Material Chemistry

  • Post-Polymerization Functionalization : A method for the α-terminal functionalization of polysarcosine using a methylsulfonylphenyl-derived initiator demonstrates the versatility of such compounds in polymer science for creating materials with tailored surface functionalities (Borova et al., 2021).

  • Synthesis of Poly(sulfonium Cation) : The polymerization of methyl 4-phenylthiophenyl sulfoxide into poly(methyl-4-phenylthiophenylsulfonium), and its application as an alkylating reagent, underscores the utility of sulfone derivatives in creating novel polymeric materials (Shouji et al., 1994).

properties

IUPAC Name

methyl 2-(4-methyl-N-methylsulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-9-4-6-10(7-5-9)12(17(3,14)15)8-11(13)16-2/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNDWFRULUAVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-(4-methylphenyl)-N-(methylsulfonyl)glycinate

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